![molecular formula C15H16N2O2 B2740105 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one CAS No. 2198644-93-6](/img/structure/B2740105.png)
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, also known as MQP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MQP is a piperidinone derivative that has been synthesized using different methods.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which share a core structural similarity with 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, have been recognized for their wide range of therapeutic activities. This class of compounds, initially known for neurotoxicity, has been reevaluated for its potential in preventing Parkinsonism and treating cancer. The US FDA approval of trabectedin, a compound with a tetrahydroisoquinoline structure, for soft tissue sarcomas highlights the anticancer potential of these derivatives. They are also considered promising candidates for treating infectious diseases like malaria, tuberculosis, and HIV, showcasing their broad pharmacological applications (Singh & Shah, 2017).
Antimalarial Efficacy of Piperaquine-Based Therapies
Piperaquine, a bisquinoline, is closely related structurally to the compound and has been used effectively in combination therapies for malaria treatment. Its high efficacy and safety profile, as part of dihydroartemisinin–piperaquine combinations, underscore the therapeutic value of quinoline derivatives in infectious disease management, offering a safe and effective treatment for Plasmodium falciparum and Plasmodium vivax malaria (Gargano, Cenci, & Bassat, 2011).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, encompassing a structural framework similar to 3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one, exhibit significant biological and pharmacological potentials. These compounds have demonstrated a range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-viral effects, among others. Their versatility and potential for developing low-molecular-weight inhibitors for pharmacotherapeutic applications have been highlighted, indicating their importance in the development of novel drugs for various therapeutic activities (Danao et al., 2021).
Naturally Occurring Plant Isoquinoline N-oxide Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides from plant species reveals a broad spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. These findings emphasize the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery, pointing toward new potential applications of these compounds in medicinal chemistry and pharmacology (Dembitsky, Gloriozova, & Poroikov, 2015).
Future Directions
The future directions for research on “3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. Given the importance of piperidin-2-one derivatives in drug design , these compounds are likely to continue to be a focus of research in the pharmaceutical industry.
properties
IUPAC Name |
3-(4-methylquinolin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-14(17-12-6-3-2-5-11(10)12)19-13-7-4-8-16-15(13)18/h2-3,5-6,9,13H,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMDYJYYNHHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

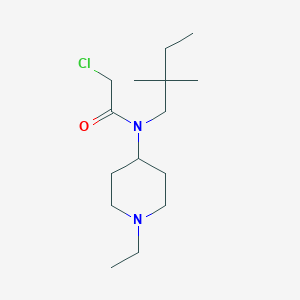

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

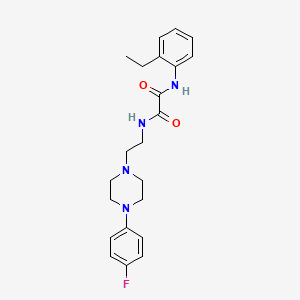
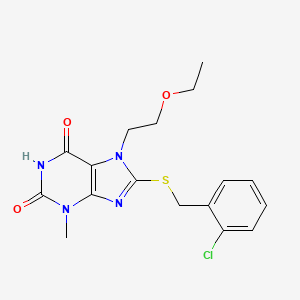
![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)
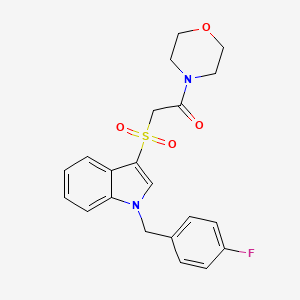

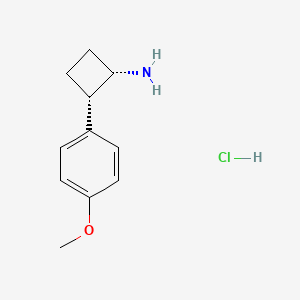
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2740044.png)